

ML365's Mechanism of Action on TASK-1 Channels: A Technical Guide

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Compound of Interest

Compound Name: ML365

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of **ML365**, a potent and selective inhibitor of the two-pore domain potassium (K2P) channel, TASK-1 (KCNK3). This document provides a comprehensive overview of its pharmacological properties, the experimental methodologies used for its characterization, and its molecular and cellular effects, making it an essential resource for professionals in pharmacology and drug discovery.

Introduction to ML365 and TASK-1 Channels

TWIK-related acid-sensitive K⁺ (TASK-1) channels are members of the K2P potassium channel family that contribute to background or "leak" potassium currents in a variety of excitable and non-excitable cells.^[1] These channels are tonically active at resting membrane potential and play a crucial role in setting the cell's membrane potential, thereby regulating cellular excitability.^[1] TASK-1 channels are implicated in a wide array of physiological processes, including neuronal signaling, cardiac function, and respiratory control.^[1]

ML365 is a small molecule inhibitor identified from a high-throughput screening of the Molecular Libraries Small Molecule Repository (MLSMR).^{[2][3][4]} It is a bis-amide compound that has demonstrated high potency and selectivity for TASK-1 channels, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels.^{[2][3][4]}

Quantitative Pharmacological Data

The inhibitory potency and selectivity of **ML365** have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Assay Type	Parameter	Value (nM)	Reference
Thallium Influx Fluorescent Assay	IC50	4	[2] [3] [4] [5]
Automated Electrophysiology	IC50	16	[2] [3] [4] [5]

Table 1: Potency of **ML365** on TASK-1 Channels

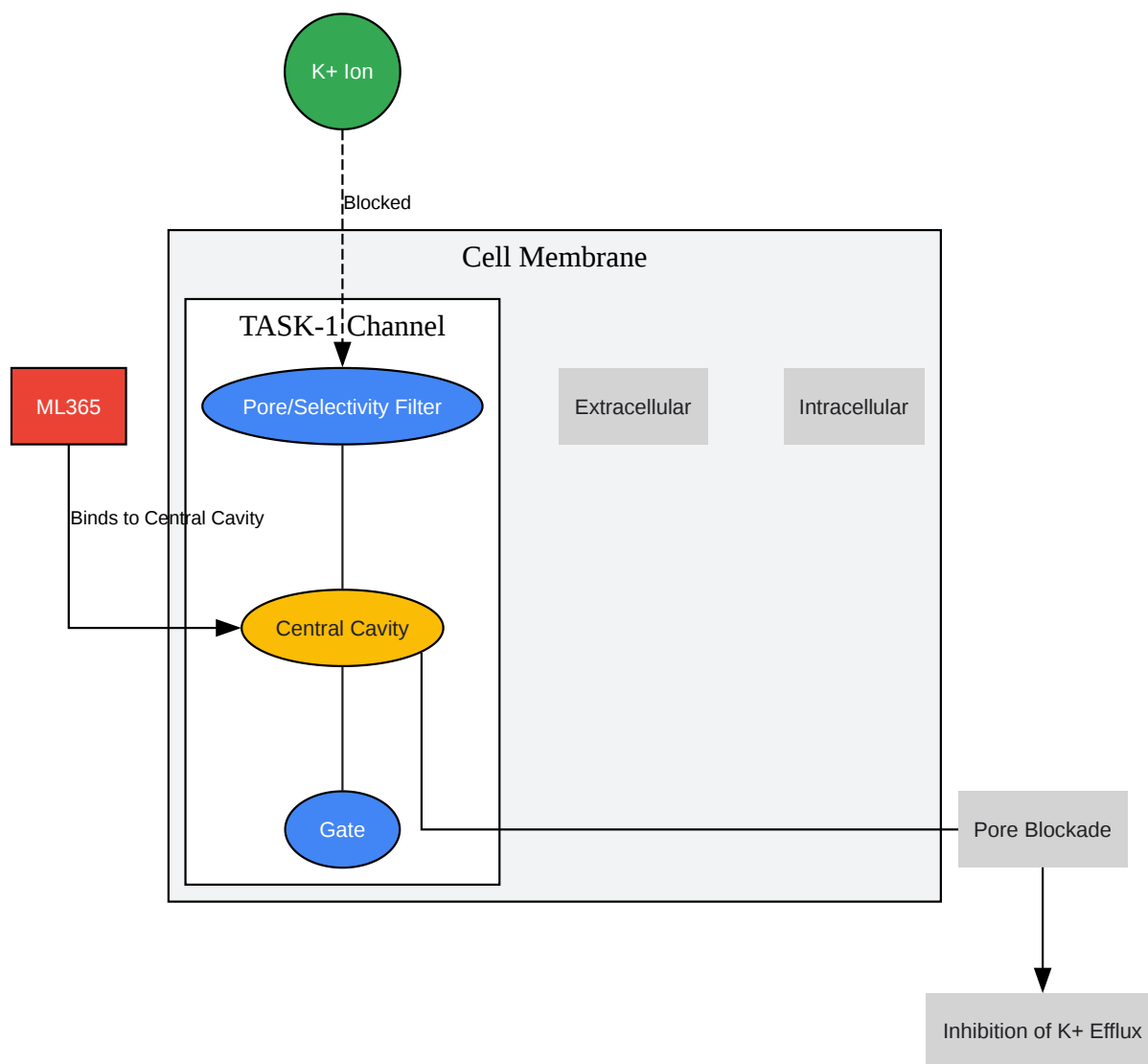
Channel	Assay Type	ML365 IC50 (nM)	Selectivity (fold vs. TASK-1)	Reference
TASK-1	Thallium Influx	4	-	[2] [3] [4]
TASK-3	Thallium Influx	390	>97	[6]
Kir2.1	Not specified	>30,000	>7500	[2] [3] [4]
KCNQ2	Not specified	>30,000	>7500	[2] [3] [4]
hERG	Not specified	>30,000	>7500	[2] [3] [4]

Table 2: Selectivity Profile of **ML365**

Mechanism of Action: Pore Blockade

ML365 acts as a direct blocker of the TASK-1 channel pore. While direct crystallographic evidence of the **ML365**-TASK-1 complex is not yet available, extensive research on other TASK-1 inhibitors, such as A1899, provides a strong model for its mechanism. It is proposed that **ML365** binds within the central cavity of the channel, below the selectivity filter, thereby physically occluding the ion conduction pathway. This "plugging" of the pore prevents the efflux of potassium ions, leading to membrane depolarization.

Site-directed mutagenesis studies on other TASK-1 blockers have identified key residues within the M2 and M4 transmembrane segments, as well as the P1 and P2 pore loops, as critical for inhibitor binding. It is highly probable that **ML365** interacts with a similar binding pocket within the inner vestibule of the TASK-1 channel.



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Proposed binding mechanism of **ML365** to the TASK-1 channel.

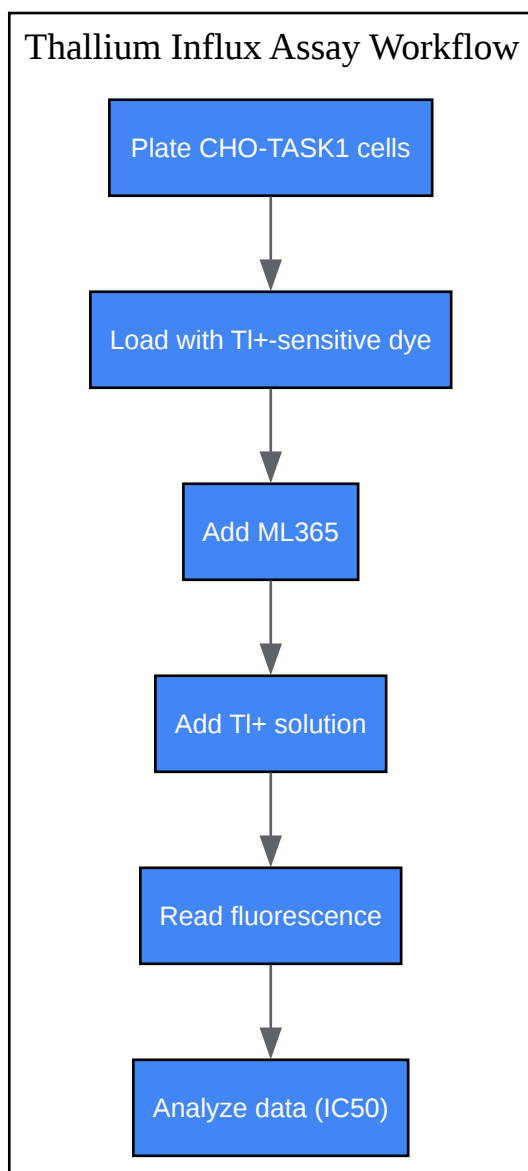
Experimental Protocols

The characterization of **ML365** relied on two key experimental methodologies: a thallium influx fluorescent assay for high-throughput screening and an automated electrophysiology assay for detailed functional analysis.

Thallium Influx Fluorescent Assay

This high-throughput screening assay indirectly measures the activity of potassium channels.

- Principle: Thallium ions (Tl^+) can pass through open potassium channels and act as a surrogate for K^+ ions. A Tl^+ -sensitive fluorescent dye is loaded into the cells. When Tl^+ enters the cell through open TASK-1 channels, it binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will prevent Tl^+ influx and thus reduce the fluorescent signal.
- Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing human TASK-1 (KCNK3) is typically used.
- Protocol Outline:
 - Cell Plating: CHO-KCNK3 cells are plated in 384-well microplates.
 - Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.
 - Compound Addition: **ML365** or other test compounds are added to the wells at various concentrations.
 - Thallium Stimulation: A solution containing Tl^+ is added to the wells to initiate influx through the TASK-1 channels.
 - Fluorescence Reading: The fluorescence intensity in each well is measured over time using a fluorescence plate reader.
 - Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The IC_{50} value for **ML365** is determined by fitting the concentration-response data to a logistical equation.



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Workflow for the thallium influx assay.

Automated Electrophysiology

Automated patch-clamp electrophysiology provides a more direct measure of ion channel function.

- Principle: The whole-cell patch-clamp technique is used to measure the ionic currents flowing through the TASK-1 channels in the cell membrane. The automated platform allows for higher throughput than traditional manual patch-clamp.

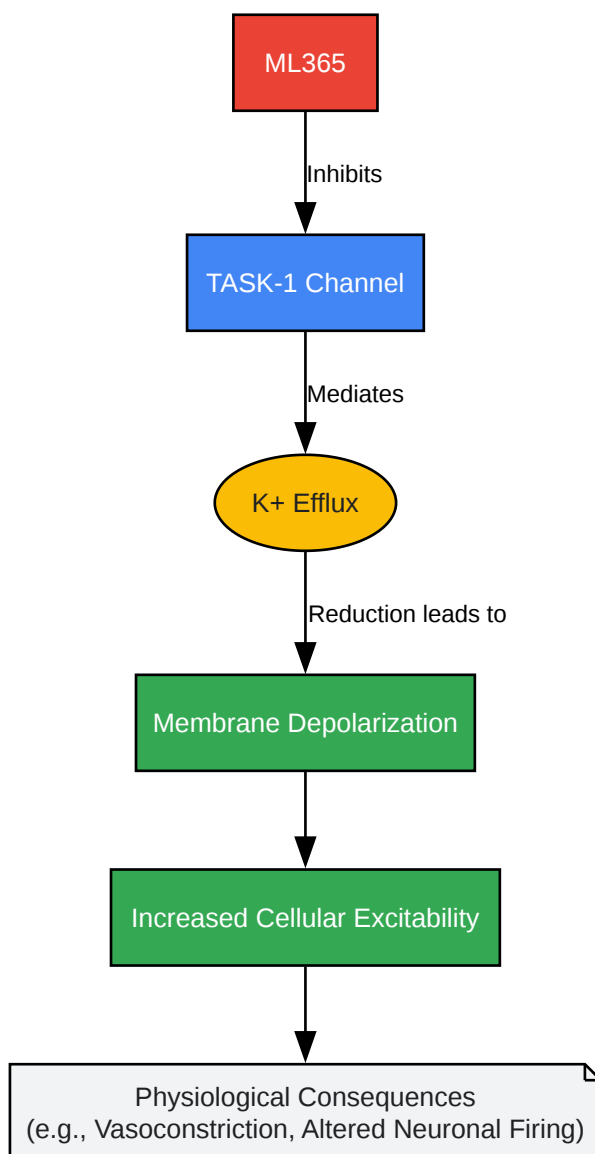
- Instrument: A system such as the QPatch is commonly used.
- Protocol Outline:
 - Cell Preparation: A single-cell suspension of CHO-KCNK3 cells is prepared.
 - Cell Seeding: The cells are automatically captured onto a planar patch chip.
 - Giga-seal Formation: A high-resistance seal is formed between the cell membrane and the aperture of the patch chip.
 - Whole-Cell Configuration: The patch of membrane under the aperture is ruptured to gain electrical access to the cell's interior.
 - Voltage Protocol & Recording: A voltage-clamp protocol is applied to the cell, and the resulting TASK-1 currents are recorded. This typically involves a series of voltage steps or ramps.
 - Compound Application: **ML365** is applied at various concentrations, and the effect on the TASK-1 current is measured.
 - Data Analysis: The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined.

Downstream Cellular and Physiological Consequences

The inhibition of TASK-1 channels by **ML365** leads to a reduction in the outward K⁺ current, which has several downstream consequences.

- Membrane Depolarization: The primary effect of TASK-1 inhibition is the depolarization of the cell membrane. By blocking a key repolarizing current, **ML365** shifts the resting membrane potential to a more positive value.
- Increased Cellular Excitability: In excitable cells such as neurons and cardiomyocytes, this depolarization brings the membrane potential closer to the threshold for firing action potentials, thus increasing cellular excitability.

- **Physiological Effects:** The modulation of cellular excitability by **ML365** can have various physiological effects depending on the cell type. For example, in smooth muscle cells of blood vessels, TASK-1 inhibition can lead to vasoconstriction. In the context of the immune system, it has been shown to impair T-cell proliferation and cytokine production.



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Downstream consequences of TASK-1 inhibition by **ML365**.

Conclusion

ML365 is a highly potent and selective inhibitor of the TASK-1 potassium channel. Its mechanism of action involves the direct blockade of the channel's ion conduction pore, leading

to membrane depolarization and increased cellular excitability. The detailed characterization of **ML365** using both high-throughput fluorescent assays and automated electrophysiology has established it as a critical tool for the study of TASK-1 channel biology and as a potential starting point for the development of novel therapeutics targeting a range of disorders where TASK-1 function is implicated.

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